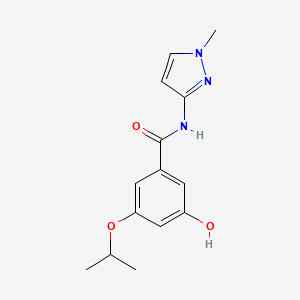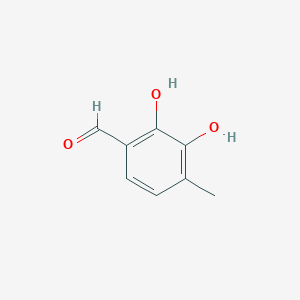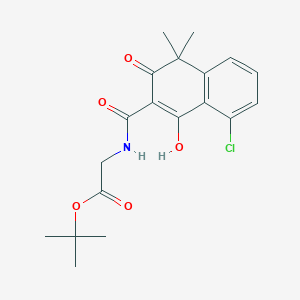
Anthracene, 9,10-dihydro-9,10-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene, 9,10-dihydro-9,10-dimethyl- is an organic compound with the molecular formula C16H16. It is a derivative of anthracene, characterized by the addition of two methyl groups at the 9 and 10 positions, which results in the saturation of the central ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9,10-dihydro-9,10-dimethyl- typically involves the hydrogenation of anthracene derivatives. One common method is the catalytic hydrogenation of 9,10-dimethylanthracene using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures . Another approach involves the reduction of 9,10-dimethylanthracene using lithium aluminum hydride (LiAlH4) in an inert solvent such as tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of Anthracene, 9,10-dihydro-9,10-dimethyl- may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial for achieving high yields and purity .
Types of Reactions:
Oxidation: Anthracene, 9,10-dihydro-9,10-dimethyl- can undergo oxidative aromatization to form 9,10-dimethylanthracene.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, activated carbon, xylene.
Reduction: Lithium aluminum hydride (LiAlH4), diborane (B2H6), tetrahydrofuran (THF).
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: 9,10-Dimethylanthracene.
Reduction: Various hydrogenated derivatives.
Substitution: Functionalized anthracene derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Anthracene, 9,10-dihydro-9,10-dimethyl- involves its ability to undergo various chemical transformations. For example, during oxidation, the compound interacts with molecular oxygen, leading to the formation of reactive intermediates that facilitate the conversion to 9,10-dimethylanthracene . In reduction reactions, the compound accepts hydrogen atoms from reducing agents, resulting in the formation of hydrogenated products . These reactions are mediated by the compound’s molecular structure, which allows for the stabilization of transition states and intermediates .
Comparación Con Compuestos Similares
9,10-Dimethylanthracene: A closely related compound with similar chemical properties but lacks the hydrogenation at the central ring.
9,10-Diphenylanthracene: Another derivative of anthracene with phenyl groups at the 9 and 10 positions, known for its use in photophysical studies.
9,10-Dihydroanthracene: The parent compound without the methyl groups, used as a hydrogen donor in various chemical reactions.
Uniqueness: Anthracene, 9,10-dihydro-9,10-dimethyl- is unique due to its specific substitution pattern and hydrogenation, which confer distinct chemical reactivity and stability. Its ability to undergo selective oxidation and reduction reactions makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Propiedades
Número CAS |
13417-34-0 |
|---|---|
Fórmula molecular |
C16H16 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
9,10-dimethyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C16H16/c1-11-13-7-3-5-9-15(13)12(2)16-10-6-4-8-14(11)16/h3-12H,1-2H3 |
Clave InChI |
XUVAABLZZNALPU-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2C(C3=CC=CC=C13)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 6-(3-(quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinate](/img/structure/B8649754.png)

![Tert-butyl 2-(3-iodo-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B8649760.png)
![t-Butyl [(4-bromophenyl)thio]acetate](/img/structure/B8649765.png)




![1-Isobutyl-2-methyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B8649800.png)





